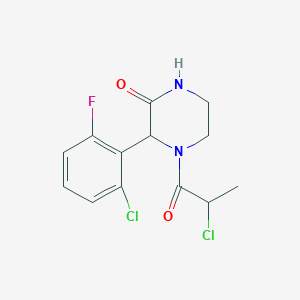
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to act as a dopamine receptor antagonist, specifically at the D2 receptor subtype. This results in a decrease in dopamine neurotransmission in the brain, which may be responsible for its potential antipsychotic effects. 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has also been shown to have an affinity for the serotonin transporter, which may contribute to its potential antidepressant effects.
Biochemical and Physiological Effects:
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to have various biochemical and physiological effects, including a decrease in dopamine neurotransmission in the brain, which may be responsible for its potential antipsychotic effects. 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its potential antidepressant effects. Additionally, 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying dopamine neurotransmission in the brain. Additionally, 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other dopamine receptor antagonists. However, one limitation of using 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one, including further studies investigating its potential as an antipsychotic and antidepressant agent. Additionally, studies investigating the role of 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one in addiction and drug abuse may provide valuable insights into the mechanisms underlying these disorders. Furthermore, studies investigating the potential use of 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one as a ligand for imaging studies of the dopamine transporter may provide a valuable tool for studying dopamine neurotransmission in the brain.
Métodos De Síntesis
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been synthesized through various methods, including the reaction of 2-chloro-6-fluoroaniline with 2-chloropropionyl chloride in the presence of triethylamine and then reacting the resulting intermediate with piperazine. Another method involves the reaction of 2-chloro-6-fluoroaniline with 2-chloropropanoic acid in the presence of thionyl chloride, followed by the reaction with piperazine. The purity of 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one can be improved through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been used in various scientific research applications, including as a ligand for imaging studies of the dopamine transporter in the brain. 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has also been studied for its potential as an antipsychotic agent, as it has been shown to have an affinity for dopamine receptors. Additionally, 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been used in studies investigating the role of dopamine in addiction and drug abuse.
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2FN2O2/c1-7(14)13(20)18-6-5-17-12(19)11(18)10-8(15)3-2-4-9(10)16/h2-4,7,11H,5-6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKAOZYGXDEOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1C2=C(C=CC=C2Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide](/img/structure/B2709830.png)
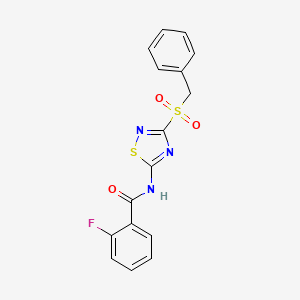
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2709835.png)
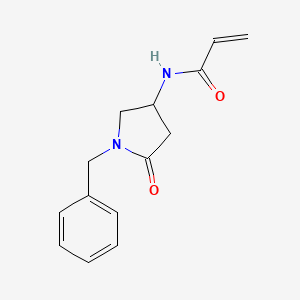
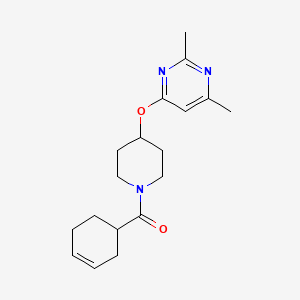
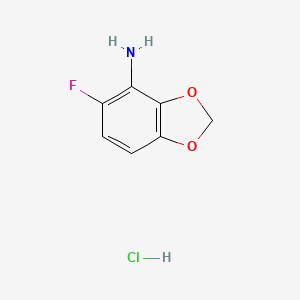
![2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2709841.png)
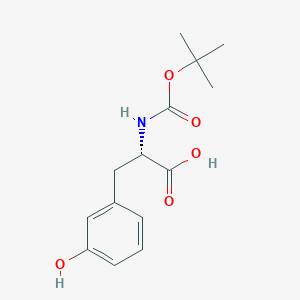
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2709844.png)
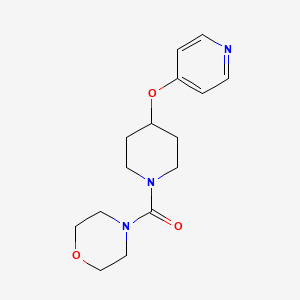
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2709848.png)
![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2709852.png)
![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2709853.png)